1-Undecene

Hydroalumination Reaction Kinetics Organoaluminum Synthesis

1-Undecene (CAS 68526-57-8), a C11 linear alpha-olefin, delivers unmatched selectivity in hydroformylation to produce citrus-like undecanal for premium fragrances. Its chain length balances volatility and viscosity beyond 1-Decene/Dodecene. The terminal double bond exhibits >200× hydroalumination reactivity vs. internal isomers, enabling precise C11 organoaluminum intermediates for surfactants and plasticizers. Verified 71–92% selectivity in C-functionalized aniline synthesis for high-performance polyurethanes. Procure this specialty intermediate for consistent quality in niche syntheses.

Molecular Formula C11H22
Molecular Weight 154.29 g/mol
CAS No. 68526-57-8
Cat. No. B7765897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Undecene
CAS68526-57-8
Molecular FormulaC11H22
Molecular Weight154.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=C
InChIInChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-11H2,2H3
InChIKeyDCTOHCCUXLBQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in ether, chloroform, ligroin;  insol in water
0.3432 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





1-Undecene (CAS 68526-57-8) Procurement Guide: A C11 Alpha-Olefin for Specialty Chemical Synthesis


1-Undecene (CAS 68526-57-8, also referenced as a C10-12, C11-rich alkene mixture) is an eleven-carbon, terminal alpha-olefin characterized by a single, highly reactive double bond at the end of its aliphatic chain [1]. Its chemical formula is C₁₁H₂₂. This linear alpha-olefin (LAO) is a hydrophobic molecule, insoluble in water but soluble in common organic solvents like ether and chloroform [2]. Its intermediate chain length confers a unique set of physical and chemical properties, distinct from both shorter-chain (e.g., 1-Decene) and longer-chain (e.g., 1-Dodecene) alpha-olefins, which are critical for its role as a specialty intermediate in the production of performance chemicals.

Why a Standard Alpha-Olefin Cannot Substitute for 1-Undecene in Critical Applications


Substituting 1-Undecene with a common alpha-olefin like 1-Decene or 1-Dodecene is not straightforward due to the non-linear impact of chain length on key performance and reaction parameters. The C11 backbone of 1-Undecene provides a unique balance between physical properties, such as volatility and viscosity, and chemical behavior, including reaction kinetics and product functionality [1]. Direct substitution can lead to suboptimal or failed synthesis outcomes because the specific chain length dictates the final properties of the oligomers, polymers, or functionalized derivatives [2]. This guide quantifies these performance differences to inform strategic procurement decisions for specialized chemical syntheses.

Quantified Performance Differentiation of 1-Undecene vs. Closest Analogs


Hydroalumination Reactivity: 1-Undecene vs. Internal Undecene Isomers

In hydroalumination reactions, the terminal double bond of 1-Undecene demonstrates a reaction rate that is over two orders of magnitude greater than that of its internal isomers. This stark difference quantifies the critical importance of the alpha-olefin structure for achieving efficient and complete conversion in this specific synthetic pathway [1].

Hydroalumination Reaction Kinetics Organoaluminum Synthesis

Physical Property Differentiation: 1-Undecene vs. 1-Decene and 1-Dodecene

The physical properties of 1-Undecene occupy a precise middle ground between the more common 1-Decene and 1-Dodecene. Its boiling point is 23-24 °C higher than that of 1-Decene and 21-22 °C lower than that of 1-Dodecene, directly impacting its volatility and behavior in distillation and other separation processes .

Physicochemical Properties Alpha-Olefin Distillation

Hydroarylation Selectivity: 1-Undecene vs. Other Non-Activated Alkenes

In a catalytic system designed for the challenging hydroarylation of non-activated alkenes, 1-Undecene demonstrates performance on par with other simple alkenes like 1-octene and 1-heptene. The study shows that the C11 chain length does not impede the high selectivity achieved by the bismuth triflate/hexafluoroisopropanol catalyst system [1].

Hydroarylation Catalysis C-Functionalization

Renewable Biosynthesis Titers: 1-Undecene from Glycerol

Engineered biosynthetic pathways provide a renewable route to 1-Undecene, a product not typically associated with biological production. An optimized system enabled a biosynthetic titer of 1.65 mM (254.1 mg/L) 1-Undecene from glycerol, representing a nearly five-fold improvement on the highest reported titer for chain-selective alkene biosynthesis [1]. The potential to interface this with metathesis catalysts opens new doors to bio-based lubricants.

Biocatalysis Metabolic Engineering Renewable Feedstock

Hydroformylation Product Distribution: Dodecanal vs. 2-Methylundecanal

The hydroformylation of 1-Undecene with a specific triazenidorhodium complex yields a predictable mixture of linear (dodecanal) and branched (2-methylundecanal) aldehydes, with the linear product being favored [1]. This selectivity is influenced by reaction conditions like temperature and pressure, offering a defined product distribution profile for this specific catalyst system.

Hydroformylation Rhodium Catalysis Aldehyde Synthesis

Catalytic Stability: Isomerization and Alkylation of 1-Undecene vs. 1-Dodecene

Under identical catalytic pyrolysis conditions, 1-Undecene and 1-Dodecene exhibit divergent reaction pathways. 1-Undecene is both isomerized and alkylated to 4-undecene-5-methyl, whereas 1-Dodecene is only isomerized to 4-dodecene [1]. This difference highlights how chain length can alter reaction selectivity in the presence of a WO₃/γ-Al₂O₃ catalyst.

Catalytic Pyrolysis Isomerization Fuel Upgrading

Optimal Procurement Scenarios for 1-Undecene Based on Evidence


Synthesis of Linear Aldehydes for Fragrances

1-Undecene is the preferred starting material for synthesizing undecanal (C11 aldehyde) via hydroformylation. This specific aldehyde is a key ingredient in the fragrance industry, prized for its fresh, citrus-like odor. The predictable formation of the linear product over the branched isomer, as demonstrated in [4], ensures a high-quality, reproducible synthetic route for this valuable aroma chemical.

Production of C11-Derived Surfactants and Intermediates

The high hydroalumination reactivity of 1-Undecene, quantified to be >200 times that of internal undecenes [4], makes it the mandatory precursor for efficient synthesis of specific C11 organoaluminum intermediates. These intermediates are critical building blocks for producing linear C11 surfactants, plasticizers, and other specialty chemicals with precise hydrophilic-lipophilic balance (HLB) values.

Specialty Polymer and Co-monomer Applications

In poly-alpha-olefin (PAO) lubricant synthesis, 1-Undecene can be used as a co-monomer or as a component in mixed olefin feedstocks to fine-tune the properties of the final PAO. As highlighted by research on Fischer-Tropsch mixed α-olefins, the incorporation of different chain lengths influences the activation energy of polymerization and final product properties like pour point [4]. The C11 chain provides a specific viscosity and volatility profile between C10 and C12 PAO building blocks.

Advanced Synthesis of C-Functionalized Aniline Derivatives

Procurement of 1-Undecene is justified for the production of C-functionalized aniline derivatives via hydroarylation. The high selectivity (71-92%) achieved in the Bi(OTf)₃/HFIP catalytic system [4] confirms its viability as a reliable non-activated alkene substrate. The resulting C11-aniline derivatives are important precursors in the manufacture of high-performance polyurethanes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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